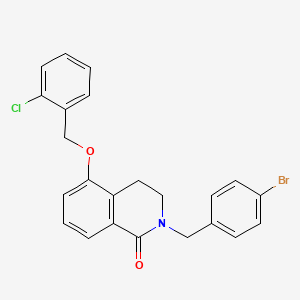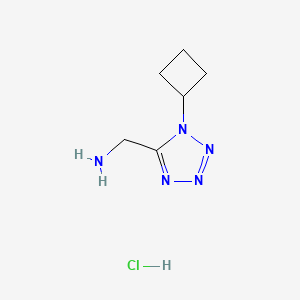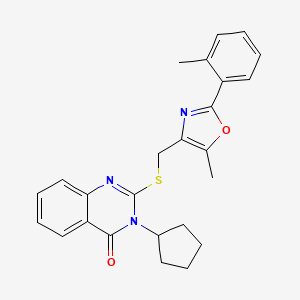
2-(4-bromobenzyl)-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2-(4-bromobenzyl)-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one has potential applications in scientific research due to its unique structure and potential biological activity. This compound has been shown to have activity against certain types of cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, this compound has been shown to have activity against certain bacteria, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of 2-(4-bromobenzyl)-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is not fully understood. However, it is believed that this compound may act by inhibiting certain enzymes or signaling pathways in cells. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of certain cancer cells and bacteria. Additionally, this compound has been shown to have antioxidant activity, which may be beneficial for the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromobenzyl)-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one in lab experiments is its potential biological activity. This compound may be useful for the development of new cancer therapies and antibiotics. However, one limitation of using this compound is its potential toxicity. Further research is needed to determine the safety and toxicity of this compound.
Direcciones Futuras
There are several future directions for research on 2-(4-bromobenzyl)-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one. One direction is to further elucidate the mechanism of action of this compound. This will help to identify potential targets for the development of new cancer therapies and antibiotics. Another direction is to investigate the safety and toxicity of this compound in vivo. This will help to determine the potential for this compound to be used in human clinical trials. Finally, future research could focus on the synthesis of analogs of this compound with improved biological activity and reduced toxicity.
Métodos De Síntesis
The synthesis of 2-(4-bromobenzyl)-5-((2-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one involves several steps. The starting material is 2-chlorobenzyl alcohol, which is reacted with 4-bromobenzaldehyde in the presence of a base to form the corresponding benzylidene derivative. This intermediate is then treated with 3,4-dihydroisoquinoline and a Lewis acid catalyst to form the final product.
Propiedades
IUPAC Name |
2-[(4-bromophenyl)methyl]-5-[(2-chlorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrClNO2/c24-18-10-8-16(9-11-18)14-26-13-12-19-20(23(26)27)5-3-7-22(19)28-15-17-4-1-2-6-21(17)25/h1-11H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOZCCSUVILGFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3Cl)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-hydroxy-N-(4-methylbenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2426218.png)
![N-[2-(Difluoromethoxy)-5-methylphenyl]prop-2-enamide](/img/structure/B2426220.png)
![3-[1'-ethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine](/img/structure/B2426221.png)

![(2-(Ethylthio)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2426223.png)



![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 4-(2-amino-2-oxoethoxy)benzoate](/img/structure/B2426232.png)
![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2426234.png)
![N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide](/img/structure/B2426236.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2426238.png)

